molecular formula C9H13F2N B8154569 1-(But-3-yn-1-yl)-4,4-difluoropiperidine

1-(But-3-yn-1-yl)-4,4-difluoropiperidine

Cat. No.: B8154569
M. Wt: 173.20 g/mol
InChI Key: CVSDICGYYKFHSK-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-4,4-difluoropiperidine is an organic compound that features a piperidine ring substituted with a but-3-yn-1-yl group and two fluorine atoms at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and but-3-yn-1-yl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the piperidine, facilitating the nucleophilic substitution reaction with but-3-yn-1-yl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

    Oxidation: The but-3-yn-1-yl group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The triple bond in the but-3-yn-1-yl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., potassium carbonate) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Major Products

    Nucleophilic Substitution: Substituted piperidines.

    Oxidation: Alcohols or ketones.

    Reduction: Alkenes or alkanes.

Scientific Research Applications

1-(But-3-yn-1-yl)-4,4-difluoropiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, while the but-3-yn-1-yl group can participate in covalent bonding or other interactions with target molecules. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    1-(But-3-yn-1-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.

    But-3-yn-1-amine: Lacks the piperidine ring and fluorine atoms.

    4,4-Difluoropiperidine: Lacks the but-3-yn-1-yl group.

Uniqueness

1-(But-3-yn-1-yl)-4,4-difluoropiperidine is unique due to the combination of the but-3-yn-1-yl group and the fluorinated piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-but-3-ynyl-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N/c1-2-3-6-12-7-4-9(10,11)5-8-12/h1H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSDICGYYKFHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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